molecular formula C9H11BrO2 B12339484 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B12339484
M. Wt: 231.09 g/mol
InChI Key: MHSXJMCQZFZDPK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bioreduction of 1-(3-bromo-2-methoxyphenyl)ethanone using carbonyl reductase enzymes. This method offers an efficient and environmentally friendly route to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of chemical catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction could produce 3-methoxyphenylethanol.

Scientific Research Applications

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of lusutrombopag, the compound undergoes enzymatic reduction to form the active pharmaceutical ingredient. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(3-bromo-2-methoxyphenyl)ethanone: A precursor in the synthesis of this compound.

    3-methoxyphenylethanol: A reduced form of the compound without the bromine atom.

    4-bromo-3-methoxyphenyl ethanol: A structural isomer with the bromine atom in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

MHSXJMCQZFZDPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)O

Origin of Product

United States

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